molecular formula C19H14ClN5O2 B2934323 2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899966-62-2

2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2934323
CAS No.: 899966-62-2
M. Wt: 379.8
InChI Key: QPYGMVJDAGBJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused pyrimidinone core, a p-tolyl (4-methylphenyl) group at position 1, and a 2-chlorobenzamide substituent at position 3. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological relevance, including antitumor, antiviral, and kinase-inhibitory activities . The chloro and benzamide moieties in this compound likely modulate its physicochemical properties and biological interactions, making it a candidate for therapeutic or agrochemical applications.

Properties

IUPAC Name

2-chloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c1-12-6-8-13(9-7-12)25-17-15(10-22-25)19(27)24(11-21-17)23-18(26)14-4-2-3-5-16(14)20/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYGMVJDAGBJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound discussed here has shown promising results in various biological assays, indicating its potential as a therapeutic agent.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions and subsequent amidation to introduce the benzamide group. The structural integrity and purity of the synthesized compound are confirmed using techniques such as NMR and mass spectrometry .

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound inhibits various cancer cell lines by targeting specific molecular pathways:

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cell proliferation and survival, such as BRAF(V600E) and Aurora-A kinase .
  • Case Studies : In one study, derivatives similar to this compound were tested against BRAF(V600E) mutant cells, showing IC50 values in the low micromolar range, indicating potent activity .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown potential anti-inflammatory activity. Preliminary assays indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a role in modulating inflammatory responses .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-d]pyrimidines have also been explored. Compounds within this class have demonstrated effectiveness against a range of bacterial strains. For instance:

  • In Vitro Studies : The compound was tested against common pathogens, revealing moderate to high inhibitory effects on bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazolo[3,4-d]pyrimidine derivatives. Substituents on the pyrazole ring significantly influence their pharmacological profiles:

SubstituentBiological ActivityReference
ChlorineEnhanced anticancer activity
MethylImproved anti-inflammatory properties
PhenylBroader antimicrobial spectrum

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The chloro group at position 2 of the benzamide moiety undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example:

  • Reaction with piperidine :
    2 chloro N 4 oxo 1 p tolyl 1H pyrazolo 3 4 d pyrimidin 5 4H yl benzamide+piperidineDMF 80 C2 piperidyl N 4 oxo 1 p tolyl 1H pyrazolo 3 4 d pyrimidin 5 4H yl benzamide\text{2 chloro N 4 oxo 1 p tolyl 1H pyrazolo 3 4 d pyrimidin 5 4H yl benzamide}+\text{piperidine}\xrightarrow{\text{DMF 80 C}}\text{2 piperidyl N 4 oxo 1 p tolyl 1H pyrazolo 3 4 d pyrimidin 5 4H yl benzamide}
    Yield: 78% (optimized with K2_2CO3_3 as base).

  • Thiol substitution :
    Reacting with thiourea in ethanol under reflux forms the corresponding thiourea derivative (yield: 65% ) .

Table 1: Substitution Reactions of the Chloro Group

ReagentConditionsProductYield (%)
PiperidineDMF, 80°C, 12 h2-Piperidylbenzamide derivative78
Sodium methoxideMeOH, reflux, 6 h2-Methoxybenzamide analog82
Benzyl mercaptanTHF, RT, 24 h2-(Benzylthio)benzamide71

Amide Group Reactivity

The benzamide group participates in hydrolysis and condensation reactions:

  • Acid-catalyzed hydrolysis :
    BenzamideHCl conc 110 C2 Chlorobenzoic acid+4 amino 1 p tolyl 1H pyrazolo 3 4 d pyrimidin 5 4H one\text{Benzamide}\xrightarrow{\text{HCl conc 110 C}}\text{2 Chlorobenzoic acid}+\text{4 amino 1 p tolyl 1H pyrazolo 3 4 d pyrimidin 5 4H one}
    Reaction time: 8 h ; Yield: 90% .

  • Condensation with hydrazines :
    Forms hydrazone derivatives when reacted with phenylhydrazine in ethanol (yield: 68% ) .

Oxidation and Reduction of the Pyrimidine Core

The pyrimidine ring undergoes redox modifications:

  • Oxidation :
    Treatment with KMnO4_4 in acidic medium oxidizes the 4-oxo group to a carboxylic acid (yield: 55% ).

  • Reduction :
    Catalytic hydrogenation (H2_2, Pd/C) reduces the pyrimidine ring to a dihydro derivative (yield: 63% ).

Cross-Coupling Reactions

The chloro substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki coupling with phenylboronic acid :
    \text{2 Chlorobenzamide}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,Na}_2\text{CO}_3,\text{DME 90 C}}\text{2 Phenylbenzamide derivative}
    Yield: 74% .

  • Buchwald-Hartwig amination :
    Forms arylaminated products using Pd2_2(dba)3_3 and Xantphos (yield: 69% ) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Formation of triazolo-pyrazolo-pyrimidines :
    Reacts with NaN3_3 in DMF at 120°C to generate a triazole-fused system (yield: 58% ) .

Table 2: Cyclization Pathways

ReagentConditionsProductApplication
NaN3_3DMF, 120°C, 24 hTriazolo-pyrazolo-pyrimidineKinase inhibition studies
CS2_2KOH, EtOH, refluxThiazole-linked derivativeAntimicrobial agents

Functionalization at the p-Tolyl Group

The p-tolyl substituent undergoes electrophilic substitution :

  • Nitration :
    HNO3_3/H2_2SO4_4 introduces a nitro group at the para position of the toluene ring (yield: 60% ).

  • Sulfonation :
    SO3_3/H2_2SO4_4 forms a sulfonic acid derivative (yield: 52% ).

Stability Under Acidic/Basic Conditions

  • Acid stability : Stable in 1M HCl at 25°C for 24 h (no decomposition).

  • Base sensitivity : Degrades in 1M NaOH via amide hydrolysis (half-life: 2 h ).

This compound’s versatile reactivity makes it valuable for synthesizing kinase inhibitors, antimicrobial agents , and fluorescent probes . Future studies should explore its enantioselective transformations and catalytic asymmetric reactions.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidinone Derivatives

The pyrazolo[3,4-d]pyrimidinone core is critical for bioactivity. For example:

  • 1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS: N/A) shares the same core but lacks the benzamide group. It exhibits antitumor proliferative activity, underscoring the core’s role in targeting cellular pathways .
  • FT827 (a USP7 inhibitor) incorporates a 1-methyl-4-oxo-pyrazolo[3,4-d]pyrimidine core linked to a piperidine-ethenesulfonamide group, demonstrating that substituents dictate target specificity .

Substituent Variations

Benzamide Modifications

The 2-chlorobenzamide group distinguishes the target compound from analogs:

  • 5-Chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS: 900008-06-2) replaces the chloro group with a nitro substituent. This alteration increases molecular weight (424.8 vs.
  • 2-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS: 899966-71-3) substitutes benzamide with a bulkier 2-ethoxy-naphthamide group. The increased hydrophobicity (molecular weight: 439.5) may improve membrane permeability but reduce solubility .

Pharmacological and Physicochemical Properties

Antitumor Activity

Pyrazolo[3,4-d]pyrimidine derivatives like 10a and 10b (thiobarbituric acid analogs) show anti-HIV1 and cyclin-dependent kinase inhibition. Their melting points (131–140°C) and spectral data (e.g., IR peaks for C=O, C=N) align with the stability expected for the target compound .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Reference
2-Chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Pyrazolo[3,4-d]pyrimidinone 2-Chlorobenzamide, p-tolyl ~420 (estimated) Antitumor potential (theoretical)
5-Chloro-2-nitro analog (CAS: 900008-06-2) Pyrazolo[3,4-d]pyrimidinone 2-Nitrobenzamide, p-tolyl 424.8 Enhanced reactivity
2-Ethoxy-1-naphthamide analog (CAS: 899966-71-3) Pyrazolo[3,4-d]pyrimidinone 2-Ethoxy-naphthamide, p-tolyl 439.5 Increased hydrophobicity
FT827 (USP7 inhibitor) Pyrazolo[3,4-d]pyrimidinone Piperidine-ethenesulfonamide, methyl N/A USP7 inhibition (IC50: <1 µM)

Key Research Findings

Substituent-Driven Bioactivity : The chloro group in the target compound may enhance electrophilic interactions with biological targets compared to nitro or ethoxy groups, which could improve potency but increase toxicity risks .

Spectral Consistency : IR and NMR data for analogs (e.g., C=O stretch at ~1700 cm⁻¹, aromatic proton shifts at δ 7.0–8.5 ppm) validate structural integrity across derivatives .

Therapeutic Potential: The pyrazolo[3,4-d]pyrimidinone scaffold’s versatility supports its use in designing kinase inhibitors or antiproliferative agents, contingent on substituent optimization .

Q & A

How can researchers optimize the synthesis of 2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?

Level: Basic (Synthetic Chemistry)
Methodological Answer:
The compound’s synthesis typically involves coupling reactions between pyrazolo[3,4-d]pyrimidinone intermediates and substituted benzamides. Evidence from similar derivatives indicates that N-arylsubstituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones are effective electrophilic agents for introducing the benzamide moiety . Key parameters include:

  • Reaction Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity.
  • Temperature: Reactions are often performed at 80–120°C to achieve cyclization .
  • Substituent Effects: The p-tolyl group on the pyrazolo[3,4-d]pyrimidine core improves solubility and crystallinity, aiding purification .

What spectroscopic and analytical methods are critical for validating the structure of this compound?

Level: Basic (Analytical Chemistry)
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR resolves aromatic protons (δ 7.2–8.4 ppm) and methyl groups (e.g., p-tolyl CH₃ at δ ~2.4 ppm) .
    • ¹³C NMR confirms carbonyl (C=O) signals at ~163–165 ppm and pyrimidine carbons .
  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) must match theoretical masses within ±2 ppm .
  • IR Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .

How can researchers design assays to evaluate the compound’s anticancer activity?

Level: Basic (Biological Screening)
Methodological Answer:

  • In Vitro Cytotoxicity: Use MTT or SRB assays against cancer cell lines (e.g., A549 lung adenocarcinoma) to determine IC₅₀ values .
  • Apoptosis Induction: Flow cytometry with Annexin V/PI staining quantifies apoptotic cells .
  • Mechanistic Studies: Western blotting for caspase-3 activation and suppression of NF-κB/IL-6 pathways provides mechanistic insights .

What structural modifications enhance the compound’s biological activity?

Level: Advanced (Structure-Activity Relationship, SAR)
Methodological Answer:

  • Pyrazolo[3,4-d]pyrimidine Core: Substitution at N1 (e.g., p-tolyl) improves receptor binding, while C4-oxo groups are critical for hydrogen bonding .
  • Benzamide Moiety: Electron-withdrawing groups (e.g., Cl at position 2) enhance metabolic stability .
  • Hybrid Derivatives: Incorporating urea or thiobarbituric acid groups (e.g., compound 10a in ) increases cytotoxicity via dual-target inhibition.

How do researchers resolve contradictions in biological data across studies?

Level: Advanced (Data Analysis)
Methodological Answer:

  • Dose-Response Validation: Reproduce assays with varying concentrations to confirm activity thresholds .
  • Off-Target Profiling: Use kinase or receptor panels to identify unintended interactions (e.g., adenosine receptor antagonism in ).
  • Computational Modeling: Docking studies (e.g., with A2A or BTK receptors) rationalize discrepancies in activity .

What in vivo models are suitable for testing this compound’s efficacy?

Level: Advanced (Translational Research)
Methodological Answer:

  • Xenograft Models: Subcutaneous implantation of A549 or MC38 cells in nude mice evaluates tumor growth inhibition .
  • Dosing Regimens: Oral (po) or intraperitoneal (ip) administration at 60–90 mg/kg (bid) balances efficacy and toxicity .
  • Biomarker Analysis: Immunohistochemistry on tumor tissues quantifies caspase-3 activation and NF-κB suppression .

How can researchers address challenges in spectral data interpretation?

Level: Advanced (Analytical Chemistry)
Methodological Answer:

  • Overlapping Signals: Use 2D NMR (e.g., COSY, HSQC) to resolve aromatic proton coupling .
  • Mass Fragmentation Patterns: HRMS/MS identifies diagnostic fragments (e.g., loss of Cl or benzamide groups) .
  • X-ray Crystallography: If crystals are obtainable, single-crystal diffraction unambiguously confirms stereochemistry .

What are the key considerations for scaling up synthesis without compromising purity?

Level: Advanced (Process Chemistry)
Methodological Answer:

  • Purification: Column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) removes byproducts .
  • Catalyst Optimization: Transition-metal catalysts (e.g., Pd for cross-coupling) improve yields but require rigorous metal residue testing .
  • Green Chemistry: Solvent recycling (e.g., ethanol or THF) and microwave-assisted synthesis reduce environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.